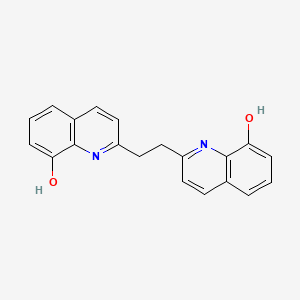

2,2'-(Ethane-1,2-diyl)bis(quinolin-8-ol)

Cat. No. B8762598

M. Wt: 316.4 g/mol

InChI Key: OKCULIMOMSXPBQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08247396B2

Procedure details

The product has already been described in: C. Kitamura et al., J. Chem. Soc., Perkin Trans. 1 2000, 781-785, from which this stage of synthesis was very slightly altered. It has also been described but obtained by another method of synthesis in: M. Albrecht et al., Synthesis 1999, 10, 1819-1829. A solution of 2,2′-(1,2-ethanediyl)-bis[8-(methyloxy)quinoline] (2.83 g; 8.23 mmol) in 48% hydrobromic acid (150 ml) is heated under reflux for 24 hours. After cooling to ambient temperature, the mixture is neutralised with a 3M aqueous solution of sodium hydroxide, leading to the formation of a green precipitate. The product is extracted with dichloromethane then washed in water and brine. The organic phase is dried over Na2SO4 and the solvent is evaporated under vacuum to yield 7 in the form of a pale green powder (2.53 g; 8.00 mmol, yield=97%). NMR-1H (250 MHz, CDCl3) δ, ppm: 9.35 (s large, 2H); 8.20 (d, 3J (H, H)=8.5 Hz, 2H); 7.53 (d, 3J (H, H)=8.5 Hz, 2H); 7.37 (m, 2H); 7.32 (dd, 3J (H, H)=6.5 Hz, 4J (H, H)=2.0 Hz, 2H); 7.05 (dd, 3J (H, H)=6.5 Hz, 4J (H, H)=2.0 Hz, 2H); 3.57 (s, 4H). MS (CID, NH3) m/z: 317 (MH+). Analysis (%) for C20H16N2O2.0.1NaBr: calculated C, 73.53. H, 4.93. N, 8.58. found C, 73.81. H, 4.73. N, 8.50. UV/vis [CH3OH/20 mM Tris-HCl pH=7.4 containing 150 mM NaCl (1/1, v/v)]: λ nm (ε M−1 cm−1)=204 (71,800), 248 (74,200), 305 (5,200).

Name

2,2′-(1,2-ethanediyl)-bis[8-(methyloxy)quinoline]

Quantity

2.83 g

Type

reactant

Reaction Step Two

[Compound]

Name

aqueous solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

( 71,800 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

( 74,200 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

( 5,200 )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Yield

97%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([C:15]1[CH:24]=[CH:23][C:22]2[C:17](=[C:18]([O:25]C)[CH:19]=[CH:20][CH:21]=2)[N:16]=1)[CH2:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[C:6]([O:13]C)[CH:7]=[CH:8][CH:9]=2)[N:4]=1.[OH-].[Na+].N.[Na+].[Cl-]>Br.CO>[CH2:2]([C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[C:6]([OH:13])[CH:7]=[CH:8][CH:9]=2)[N:4]=1)[CH2:1][C:15]1[CH:24]=[CH:23][C:22]2[C:17](=[C:18]([OH:25])[CH:19]=[CH:20][CH:21]=2)[N:16]=1 |f:1.2,4.5|

|

Inputs

Step One

Step Two

|

Name

|

2,2′-(1,2-ethanediyl)-bis[8-(methyloxy)quinoline]

|

|

Quantity

|

2.83 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC1=NC2=C(C=CC=C2C=C1)OC)C1=NC2=C(C=CC=C2C=C1)OC

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

Br

|

Step Three

[Compound]

|

Name

|

aqueous solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

Step Six

[Compound]

|

Name

|

( 71,800 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

( 74,200 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

( 5,200 )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

1 2000, 781-785, from which this stage of synthesis

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained by another method of synthesis in: M

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Albrecht et al., Synthesis 1999, 10, 1819-1829

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for 24 hours

|

|

Duration

|

24 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The product is extracted with dichloromethane

|

WASH

|

Type

|

WASH

|

|

Details

|

then washed in water

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The organic phase is dried over Na2SO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent is evaporated under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield 7 in the form of a pale green powder (2.53 g; 8.00 mmol, yield=97%)

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(CC1=NC2=C(C=CC=C2C=C1)O)C1=NC2=C(C=CC=C2C=C1)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 97% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |